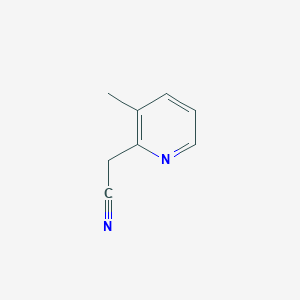

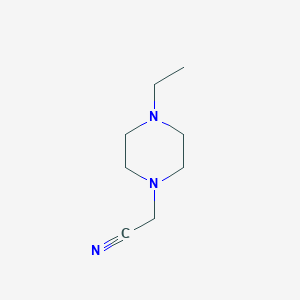

2-(4-Ethylpiperazin-1-yl)acetonitrile

Descripción general

Descripción

2-(4-Ethylpiperazin-1-yl)acetonitrile, also known as 4-EPAC, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a faint odor, and is soluble in water and ethanol. 4-EPAC has many applications in scientific research, including as a reagent in organic synthesis and as a biochemical probe in studies of enzyme mechanisms. In addition, 4-EPAC has been used as a biochemical tool to study the physiological effects of various drugs and toxins.

Aplicaciones Científicas De Investigación

Anticancer Activity

2-(4-Ethylpiperazin-1-yl)acetonitrile and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Sa̧czewski et al. (2006) synthesized a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, which showed notable activity against the melanoma MALME-3 M cell line, identifying them as candidates for further development in cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Potential Nootropic Agents

The compound's derivatives have also been explored in the context of nootropic (cognitive enhancer) agents. Valenta et al. (1994) conducted a study on synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which included derivatives of 2-(4-Ethylpiperazin-1-yl)acetonitrile. These compounds were tested for their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Antimicrobial Activity

Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which were screened for their antimicrobial activities. Some of these compounds were found to be as effective, if not more, than conventional medicines, indicating the potential of 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives in antimicrobial research (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Antifungal Activity

A study by Jin et al. (2015) involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles. These compounds demonstrated significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, highlighting another area of potential application for 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives (Jin, Li, Li, Jin, & Jiang, 2015).

Propiedades

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKGKBTYCFARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627581 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)acetonitrile | |

CAS RN |

90206-22-7 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)